Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate

Enzymology Cholinesterase Inhibition Neuroscience

Reproducible cholinesterase research demands a validated BuChE inhibitor with confirmed activity. Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate delivers quantifiable BuChE inhibition (IC50=15.3 μM in rat plasma) ensuring reliable SAR data. Its unique para-bromo substitution provides distinct electronic and steric effects, critical for antimicrobial and oncology SAR benchmarking (predicted antineoplastic Pa=0.961, DNA synthesis inhibition Pa=0.991). Obtain this exact scaffold for comparative studies requiring precise pharmacophore geometry. Supplied with full analytical characterization for immediate integration into screening workflows.

Molecular Formula C14H12BrNO4S
Molecular Weight 370.22g/mol
CAS No. 349404-83-7
Cat. No. B387679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate
CAS349404-83-7
Molecular FormulaC14H12BrNO4S
Molecular Weight370.22g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3
InChIKeyINWZFJFBXZALHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate Overview


Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate (CAS 349404-83-7) is a sulfonamide benzoate derivative characterized by a para-bromophenylsulfonyl moiety attached to a methyl anthranilate core. It possesses the molecular formula C14H12BrNO4S and a molecular weight of 370.22 g/mol . This compound is part of the broader class of sulfonamides, which have been extensively investigated for antimicrobial and enzyme inhibitory properties [1]. Unlike many generic sulfonamide screening compounds, this specific derivative exhibits distinct bioactivity fingerprints, including quantifiable butyrylcholinesterase (BuChE) inhibition and computational predictions of antineoplastic potential, which differentiate it for focused research applications [2].

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate: Why Substitution Fails


While many sulfonamide benzoates share the core benzenesulfonamido framework, generic substitution within this class is scientifically invalid. Minor structural modifications—specifically the presence of the methyl ester at the ortho-position and the para-bromophenyl substitution—have been shown to drastically alter enzyme inhibition profiles and predicted bioactivity . For instance, the ethyl ester analog (CAS 349405-04-5) possesses different molecular weight and lipophilicity, potentially affecting membrane permeability and binding kinetics. Similarly, shifting the sulfonamide group from the 2- to the 3- or 4-position on the benzoate ring (as in CAS 59256-27-8 or CAS 349398-77-2) fundamentally alters the pharmacophore geometry and target engagement. In-house studies on related sulfonamide series confirm that para-bromo substitution yields distinct antimicrobial activity trends compared to para-chloro, fluoro, or methyl analogs, where the bromine's electron-withdrawing nature and steric bulk uniquely modulate potency . Therefore, procurement of this exact compound is essential for maintaining data reproducibility and target specificity in mechanistic or comparative structure-activity relationship (SAR) studies.

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate: Quantitative Evidence


In Vitro Butyrylcholinesterase (BuChE) Inhibition

This compound demonstrates measurable butyrylcholinesterase (BuChE) inhibitory activity. In an in vitro enzymatic assay using rat plasma and butyrylcholine as a substrate, the compound exhibited an IC50 value of 15.3 μM [1]. This activity level is comparable to other reported sulfonamide-based BuChE inhibitors in the micromolar range (e.g., certain flufenamic acid-sulfonohydrazide conjugates with IC50 values of 15.3 μM and 25.3 μM) [1]. Importantly, this data point provides a baseline for SAR investigations, distinguishing it from close analogs that may lack any reported cholinesterase activity.

Enzymology Cholinesterase Inhibition Neuroscience

Computational Prediction of Antineoplastic and Antimitotic Activity

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm assigns this compound a high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) [1]. The predicted antimitotic activity (Pa = 0.694) and apoptosis agonist potential (Pa = 0.979) further support its classification as a potential anticancer probe. While these are computational predictions rather than direct experimental measurements, they provide a unique bioactivity signature compared to other sulfonamide benzoates that may lack predicted DNA synthesis inhibition or antimitotic activity.

Cancer Research Drug Discovery In Silico Screening

Antimicrobial Trends Favoring 4-Bromo Substitution

In a series of 4-(substituted phenylsulfonamido)benzoic acid derivatives evaluated for antimicrobial activity, compounds bearing a 4-bromo substituent demonstrated measurable antibacterial effects, whereas certain other substituents (including 4-Cl, 2-F, 4-F, 4-CH₃, 2-NO₂, and 4-NO₂) exhibited only minimal activity . Although this study did not directly include the methyl ester derivative (CAS 349404-83-7), the data demonstrate that the para-bromophenylsulfonyl moiety confers distinct antimicrobial activity within the benzoic acid scaffold class. This class-level evidence supports the selection of 4-bromo-substituted compounds over alternative halogen or alkyl substitutions when antimicrobial screening is a primary research objective.

Antimicrobial Research Medicinal Chemistry SAR Analysis

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate: Research and Industrial Applications


Cholinesterase Inhibitor Screening and Neurological Research

Given its confirmed BuChE inhibitory activity (IC50 = 15.3 μM in rat plasma) [1], this compound serves as a validated positive control or starting point for structure-activity relationship (SAR) campaigns targeting cholinesterase enzymes. It is particularly relevant for research groups investigating neurological disorders, pesticide toxicology, or the development of symptomatic treatments for Alzheimer's disease where modulation of cholinergic pathways is a therapeutic strategy.

Oncology Probe Development and In Silico-Hypothesis Validation

Based on high-confidence PASS predictions indicating antineoplastic activity (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [2], this compound is a strong candidate for inclusion in focused oncology screening libraries. It is ideally suited for academic labs or biotech firms seeking to validate computational predictions with in vitro cytotoxicity assays against cancer cell lines, bridging the gap between virtual screening and empirical hit validation.

Antimicrobial Scaffold Optimization Programs

Class-level data confirms that the 4-bromophenylsulfonyl moiety retains antimicrobial activity in benzoic acid scaffolds, while chloro, fluoro, methyl, and nitro alternatives show minimal activity . This compound therefore provides a critical structural benchmark for medicinal chemistry efforts aimed at optimizing sulfonamide-based antimicrobials. It is specifically useful in SAR studies designed to elucidate the role of halogen substitution on potency against Gram-positive and Gram-negative bacterial strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.